molecular formula C14H19NO2S B2364333 N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide CAS No. 2415542-96-8

N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide

Cat. No.: B2364333
CAS No.: 2415542-96-8
M. Wt: 265.37
InChI Key: NPULALOHGMCFDD-UHFFFAOYSA-N
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Description

N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide is a synthetic compound that features a thiophene ring, a cyclopropyl group, and an oxane-4-carboxamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Preparation Methods

The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.

Scientific Research Applications

N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through steric effects. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide can be compared to other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-13(11-1-6-17-7-2-11)15-10-14(4-5-14)12-3-8-18-9-12/h3,8-9,11H,1-2,4-7,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPULALOHGMCFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2(CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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